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molecular formula C16H23NO3 B1291303 Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate CAS No. 67281-07-6

Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate

Cat. No. B1291303
M. Wt: 277.36 g/mol
InChI Key: GSTBJNKDSBBOCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07511035B2

Procedure details

A solution of ethyl [4-hydroxy-1-(phenylmethyl)-4-piperidinyl]acetate (15 g, 54.15 mmol) [prepared according to Caroon, J. M.; et al. J. Med. Chem. 1981, 24,1320.] in 7N NH3-MeOH (16 mL) was heated to 100° C. in a sealed tube for 3d. The solution was cooled and concentrated and the residue washed with DCM providing the title compound (4 g, 30%) as a white solid which was used directly without further purification: LCMS (ES) m/e 249 (M+H)+.
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
3d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1([CH2:15][C:16]([O:18]CC)=O)[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:4][CH2:3]1.[NH3:21].CO>>[OH:1][C:2]1([CH2:15][C:16]([NH2:21])=[O:18])[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
OC1(CCN(CC1)CC1=CC=CC=C1)CC(=O)OCC
Name
3d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
16 mL
Type
reactant
Smiles
N.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
the residue washed with DCM providing the title compound (4 g, 30%) as a white solid which
CUSTOM
Type
CUSTOM
Details
was used directly without further purification

Outcomes

Product
Name
Type
Smiles
OC1(CCN(CC1)CC1=CC=CC=C1)CC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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